Product packaging for 2-Bromo-5-fluoropyridine 1-oxide(Cat. No.:CAS No. 935534-39-7)

2-Bromo-5-fluoropyridine 1-oxide

Cat. No.: B1441861
CAS No.: 935534-39-7
M. Wt: 191.99 g/mol
InChI Key: RDZPKTQDXLFGTQ-UHFFFAOYSA-N
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Description

The Strategic Importance of Pyridine (B92270) N-Oxides in Contemporary Organic Synthesis and Medicinal Chemistry Research

Pyridine N-oxides are far more than simple derivatives of their parent heterocycles; they are powerful and versatile building blocks in the chemist's toolkit. Their strategic importance stems from their unique electronic properties and reactivity, which opens up synthetic pathways that are often challenging or inaccessible with pyridines themselves. ambeed.com In medicinal chemistry, the pyridine N-oxide motif is found in a range of biologically active compounds. ossila.com The N-oxide functionality, being highly polar and capable of forming strong hydrogen bonds, can significantly influence a molecule's solubility and pharmacokinetic properties. summedchem.com

The transformation of a pyridine to its N-oxide is a fundamental strategy for altering its chemical behavior. This modification activates the pyridine ring, making it more susceptible to a variety of chemical transformations. ambeed.com This enhanced reactivity has been harnessed by researchers to develop efficient syntheses of complex substituted pyridines, which are key components of numerous pharmaceuticals and agrochemicals. ossila.com Furthermore, transition metal complexes involving pyridine-N-oxide ligands are an active area of research, with applications in catalysis and materials science. guidechem.com

The Unique Role of Halogenation and N-Oxidation in Modulating Pyridine Reactivity

The pyridine ring is inherently electron-deficient compared to benzene, which makes it less reactive towards electrophilic aromatic substitution. sigmaaldrich.com The introduction of an N-oxide group fundamentally alters this electronic landscape. The oxygen atom can donate electron density back into the ring through resonance, while the positively charged nitrogen atom strongly withdraws electron density inductively. This dual nature makes pyridine N-oxides more reactive towards both electrophilic and nucleophilic reagents than the parent pyridines. ambeed.com

Halogenation of the pyridine N-oxide scaffold introduces further layers of reactivity and synthetic utility. Halogens, such as bromine and fluorine, are crucial functional groups that serve two primary roles:

Modulating Electronic Properties: As electronegative atoms, halogens further influence the electron distribution within the pyridine ring, affecting its reactivity and the regioselectivity of subsequent reactions.

Providing Synthetic Handles: The carbon-halogen bond is a key site for a multitude of transformations, most notably transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This allows for the facile construction of carbon-carbon and carbon-heteroatom bonds, enabling the assembly of complex molecular architectures. ossila.com

The combination of N-oxidation and halogenation thus creates a highly versatile scaffold where the N-oxide group directs and activates the ring for certain transformations, while the halogens provide specific points for diversification through coupling chemistry. For instance, the fluorine atom on a pyridine ring is generally susceptible to nucleophilic aromatic substitution, while a bromine atom is an excellent partner in palladium-catalyzed coupling reactions. ossila.com

Overview of Academic Research Trajectories for 2-Bromo-5-fluoropyridine (B41290) 1-oxide and Related Scaffolds

The specific compound, 2-Bromo-5-fluoropyridine 1-oxide, emerges from a rich field of pyridine chemistry. Its parent molecule, 2-bromo-5-fluoropyridine, is a well-established intermediate in the synthesis of fine chemicals, pharmaceuticals, and pesticides. chemicalbook.com It serves as a building block in the creation of various substituted pyridines through reactions like the Suzuki coupling. bldpharm.com

The synthesis of this compound itself would typically proceed via the oxidation of 2-bromo-5-fluoropyridine, a common and generally high-yielding transformation. While specific, in-depth research publications on the reaction pathways of this compound are not abundant, its research trajectory can be logically inferred from the well-documented chemistry of its constituent parts.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 935534-39-7 sigmaaldrich.com
Molecular Formula C₅H₃BrFNO
Molecular Weight 191.99 g/mol
Appearance White solid

| Storage | 2-8°C, Inert atmosphere |

The academic research trajectories for this scaffold are likely focused on exploiting the differential reactivity of the two halogen substituents under the influence of the N-oxide group. Key research areas would include:

Selective Functionalization: Investigating selective cross-coupling reactions at the C2-bromo position while leaving the C5-fluoro position intact, or vice-versa. The N-oxide group can influence the reactivity of these positions, potentially allowing for controlled, stepwise modifications.

Nucleophilic Aromatic Substitution (SNAr): Exploring the displacement of the fluoride (B91410) at C5 with various nucleophiles. The electron-withdrawing nature of the N-oxide group is expected to facilitate this type of reaction.

Deoxygenation: Utilizing the N-oxide as a temporary activating and directing group, which can be removed in a later synthetic step to yield the corresponding 2,5-disubstituted pyridine. This strategy is a powerful tool for accessing pyridine derivatives that are otherwise difficult to synthesize directly.

Synthesis of Novel Bioactive Scaffolds: Employing this compound as a starting material for the synthesis of novel, highly substituted pyridines for screening in medicinal chemistry programs. The combination of fluorine and another substituent on the pyridine ring is a common feature in many modern drug candidates.

In essence, this compound represents a synthetically potent intermediate. Its value lies not just in its own right, but as a precursor to a wider family of complex pyridine derivatives, with research efforts likely directed towards unlocking the full potential of its tailored reactivity for applications in drug discovery and materials science.

Table 2: Mentioned Chemical Compounds

Compound Name
2-Amino-5-chloropyridine
2-bromo-3-fluoro-4-picoline
2-bromo-3-fluoro-6-picoline
2-bromo-5-aminopyridine
2-Bromo-5-chloropyridine
2-Bromo-5-fluoro-6-picoline
2-Bromo-5-fluoropyridine
This compound
2-Bromo-5-methylpyridine (B20793)
2-Bromopyridine
2-Chloro-3-cyanopyridine
2-Chloro-5-nitropyridine
2-Fluoropyridine (B1216828)
3-Acetyl pyridine
3-Amino-4-methylpyridine
3-bromo-6-fluoropyridine
5-bromo-2-amino-6-picoline
5-Bromo-2-fluoropyridine
5-fluoro-2-phenylpyridine
5-fluoro-2-(p-tolyl)pyridine
Benzene
Bromocyclopropane
Chromium picolinate
Ethyl bromodifluoroacetate
Flupirtine
m-Bromoanisole
Phenylboronic acid
p-tolylboronic acid
Pyridine

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H3BrFNO B1441861 2-Bromo-5-fluoropyridine 1-oxide CAS No. 935534-39-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-fluoro-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrFNO/c6-5-2-1-4(7)3-8(5)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDZPKTQDXLFGTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=[N+](C=C1F)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40716931
Record name 2-Bromo-5-fluoro-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40716931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

935534-39-7
Record name 2-Bromo-5-fluoro-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40716931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Bromo 5 Fluoropyridine 1 Oxide and Analogs

Direct Oxidation of Halogenated Pyridines to N-Oxides

The most common approach to synthesizing pyridine (B92270) N-oxides is the direct oxidation of the corresponding pyridine derivative. chemtube3d.com This transformation can be achieved using various oxidizing agents, each with its own advantages and limitations.

Peracid-Mediated Oxidation Protocols (e.g., m-Chloroperoxybenzoic Acid)

Peroxy acids, particularly m-chloroperoxybenzoic acid (m-CPBA), are widely used for the N-oxidation of pyridines. chemtube3d.comacsgcipr.org The reaction involves the electrophilic attack of the peroxy acid on the nitrogen atom of the pyridine ring. acsgcipr.org This method is often favored due to its reliability and the commercial availability of m-CPBA as a relatively stable solid. acsgcipr.orggoogle.com

The general procedure involves reacting the substituted pyridine with m-CPBA in a suitable solvent, such as dichloromethane (B109758), at controlled temperatures, often starting at 0-5 °C and then proceeding at room temperature. google.com The reaction is typically monitored for completion using techniques like thin-layer chromatography (TLC). google.com The use of m-CPBA has been shown to be effective for the oxidation of various pyridine derivatives, including those with electron-withdrawing and electron-donating groups. arkat-usa.org

A study on the oxidation of 3-substituted pyridines demonstrated that m-CPBA provided the highest yields compared to other oxidizing agents like hydrogen peroxide in acetic acid. arkat-usa.org However, the reactivity and potential instability of peracids necessitate careful handling and consideration of safety measures, especially on a larger scale. acsgcipr.org The acidic byproduct, m-chlorobenzoic acid, may also require a basic workup for removal. acsgcipr.org

Transition Metal-Catalyzed Oxidation Systems (e.g., Methyltrioxorhenium (MTO)-mediated)

Transition metal complexes can catalyze the oxidation of pyridines using milder terminal oxidants like hydrogen peroxide. Methyltrioxorhenium (MTO) is a notable catalyst for this transformation. arkat-usa.orgnih.gov The MTO/H₂O₂ system is efficient for the N-oxidation of a range of pyridines, including those with various electronic properties. arkat-usa.orgcapes.gov.br

The catalytic cycle involves the formation of a diperoxorhenium complex from MTO and hydrogen peroxide, which then acts as the active oxidizing species. This system has been shown to provide high yields of pyridine N-oxides with only catalytic amounts of MTO. arkat-usa.org For instance, 3- and 4-substituted pyridines are oxidized in high yields using as little as 0.2-0.5 mol% of MTO. arkat-usa.org The reaction conditions are generally mild, often conducted in solvents like dichloromethane at room temperature. nih.gov

Other Advanced Oxidative Approaches

Several other methods for the N-oxidation of pyridines have been developed to address the limitations of traditional reagents.

Hydrogen Peroxide Systems: Hydrogen peroxide can be used as a "green" oxidant, with water being the only byproduct. tsijournals.com Its effectiveness is often enhanced by using it in conjunction with catalysts or activators. For example, the oxidation of pyridines can be carried out with hydrogen peroxide in acetic acid. chemtube3d.com Another approach involves using hydrogen peroxide with maleic anhydride (B1165640) derivatives as catalysts, where the catalytic performance can be tuned based on the electronic properties of the pyridine substrate. rsc.org The use of solid catalysts like titanium silicalite (TS-1) in a continuous flow microreactor with hydrogen peroxide has been shown to be a safe, green, and highly efficient method for producing pyridine N-oxides, with yields up to 99%. organic-chemistry.orgresearchgate.net Supported sulfonic or carboxylic acid catalysts have also been employed for the oxidation of pyridines with hydrogen peroxide, offering the advantage of being heterogeneous and easily separable. google.com

Dimethyldioxirane and Bis(trimethylsilyl)peroxide: These reagents represent other advanced options for N-oxidation. Bis(trimethylsilyl)peroxide, for example, has been reported as an effective oxidizing agent for this purpose. arkat-usa.org

Synthesis of Pyridine N-Oxides via Ring Transformation Reactions (e.g., from Isooxazoles)

An alternative to direct oxidation is the synthesis of pyridine N-oxides through the transformation of other heterocyclic rings. A notable example is the conversion of isoxazoles. arkat-usa.orgrsc.org This method involves an inverse electron-demand hetero-Diels-Alder reaction between an isoxazole (B147169) and an enamine. rsc.org The reaction proceeds through a bicyclic intermediate which then ring-opens to form a pyridine N-oxide. rsc.org This transformation is highly regioselective and can tolerate a variety of functional groups. rsc.org The resulting pyridine N-oxide can then be reduced in situ to the corresponding pyridine if desired. rsc.org

Synthetic Routes to Halogenated Pyridine N-Oxide Precursors and Intermediates

The synthesis of specifically halogenated pyridine N-oxides often involves the regioselective introduction of a halogen atom onto a pre-formed pyridine N-oxide ring.

Regioselective Halogenation Strategies on Pyridine N-Oxides

Direct halogenation of substituted pyridines can be challenging due to issues with regioselectivity and reactivity. acs.org In contrast, the halogenation of pyridine N-oxides offers an attractive alternative for installing a halogen atom, particularly at the C2 position. nih.govacs.org The N-oxide group activates the pyridine ring towards electrophilic attack and can direct the incoming halogen. wikipedia.org

A highly efficient and regioselective halogenation of unsymmetrical pyridine N-oxides has been developed using mild conditions. nih.govacs.org This method provides a practical route to various 2-halo-substituted pyridines, which are important pharmaceutical intermediates. nih.gov The process often involves activating the pyridine N-oxide with an electrophilic agent, which increases the electrophilicity of the ring and facilitates the addition of a halide anion. researchgate.net For example, activation with oxalyl chloride allows for the regioselective incorporation of a halogen at the more electron-deficient C2 or C6 position. researchgate.net This strategy has been shown to be suitable for large-scale production due to its mild conditions and high efficiency. acs.org

Reagent/MethodDescriptionApplication
m-Chloroperoxybenzoic acid (m-CPBA)A common and reliable peracid for the N-oxidation of pyridines. chemtube3d.comacsgcipr.orgWidely used for oxidizing various substituted pyridines. google.comarkat-usa.org
Methyltrioxorhenium (MTO)/H₂O₂A catalytic system for N-oxidation using a mild oxidant. arkat-usa.orgnih.govEffective for a broad range of pyridines with low catalyst loading. arkat-usa.org
Hydrogen Peroxide/CatalystA "green" oxidation method with various catalytic systems. rsc.orgorganic-chemistry.orgUsed with maleic anhydride derivatives or solid catalysts like TS-1. rsc.orgresearchgate.net
Isoxazole Ring TransformationSynthesis of pyridine N-oxides via a hetero-Diels-Alder reaction. rsc.orgA regioselective method tolerant of various functional groups. rsc.org
Regioselective HalogenationIntroduction of halogens onto the pyridine N-oxide ring. nih.govacs.orgProvides access to 2-halo-substituted pyridines. nih.gov

Nucleophilic Aromatic Substitution on Activated Pyridine N-Oxide Systems

The pyridine N-oxide moiety plays a crucial role in activating the pyridine ring towards nucleophilic attack. The oxygen atom, by virtue of its ability to donate electrons via resonance, increases the electron density at the 2- and 4-positions of the ring. bhu.ac.in This electronic feature, combined with the inductive electron-withdrawing effect of the N-oxide group, renders the ring susceptible to nucleophilic aromatic substitution (SNAr) reactions, which are generally faster than in the corresponding non-oxidized pyridines. scripps.edu

The activation by the N-oxide group allows for the displacement of leaving groups at the ortho and para positions. chemtube3d.com This strategy is particularly useful for introducing substituents like halogens. For instance, a common method involves the reaction of a pyridine N-oxide with phosphorus oxychloride (POCl₃) to introduce a chlorine atom, which can then serve as a leaving group for subsequent nucleophilic substitutions. chemtube3d.com While direct bromination and fluorination via SNAr on an unsubstituted pyridine N-oxide are less common, the displacement of other leaving groups is a viable strategy.

A general one-pot procedure for the synthesis of 2-substituted pyridines from pyridine-N-oxides has been developed as a milder alternative to traditional SNAr chemistry. acs.org This method utilizes a phosphonium (B103445) salt, such as PyBroP, to activate the N-oxide, facilitating the addition of a wide range of nucleophiles. acs.org This approach underscores the principle of activating the N-oxide to promote nucleophilic substitution at the 2-position.

In the context of synthesizing 2-bromo-5-fluoropyridine (B41290) 1-oxide, a hypothetical SNAr approach could involve a starting material such as 2,5-dihalopyridine 1-oxide. For example, if a suitable leaving group (e.g., a nitro group or a different halogen like chlorine) is present at the 2-position and fluorine at the 5-position, a nucleophilic substitution with a bromide source could yield the desired product. The success of such a reaction would depend on the relative activation of the positions on the ring and the stability of the leaving group.

Table 1: Reactivity of Pyridine N-Oxides in Nucleophilic Substitution

Position Reactivity towards Nucleophiles Activating Group
2- (ortho) Activated N-oxide
4- (para) Activated N-oxide

Diazotization-Fluorination Sequences

A powerful and widely used method for the introduction of a fluorine atom onto an aromatic ring is the Balz-Schiemann reaction. cas.cnwikipedia.org This reaction involves the diazotization of a primary aromatic amine to form a diazonium salt, which is then thermally decomposed to yield the corresponding aryl fluoride (B91410). cas.cnwikipedia.org This methodology can be adapted for the synthesis of fluorinated pyridine N-oxides.

The synthesis of 2-bromo-5-fluoropyridine 1-oxide via this route would logically start from 2-bromo-5-aminopyridine 1-oxide. The first step is the diazotization of the amino group. The kinetics of the diazotization of 2- and 4-aminopyridine (B3432731) 1-oxides have been studied, confirming that the reaction proceeds via the attack of a nitrosating agent on the amine. rsc.org The reaction is first-order with respect to both the amine and nitrous acid. rsc.org The free amine form reacts faster than its protonated counterpart. rsc.org

Following the formation of the diazonium salt, the subsequent step is fluorodediazoniation. This is typically achieved by using a fluorine source like tetrafluoroboric acid (HBF₄) or by conducting the diazotization in anhydrous hydrogen fluoride (HF). wikipedia.orgthieme-connect.de The use of anhydrous HF can be advantageous as the diazotization and subsequent fluorination can often be performed in a single pot. wikipedia.org For example, a general procedure involves dissolving the aminopyridine derivative in anhydrous hydrogen fluoride, followed by the addition of sodium nitrite (B80452) at low temperatures (e.g., -78 °C). google.com The reaction mixture is then warmed to induce decomposition of the diazonium intermediate, releasing nitrogen gas and forming the fluoro-substituted product. google.com

An analogous, non-N-oxidized synthesis has been reported for 2-bromo-5-fluoropyridine. guidechem.com In this process, 2-bromo-5-aminopyridine is treated with hydrochloric acid and then sodium nitrite to form the diazonium salt, which precipitates and is subsequently filtered and heated to yield the final product. guidechem.com This demonstrates the feasibility of the diazotization-fluorination sequence on a similarly substituted pyridine ring.

Recent advancements in the Balz-Schiemann reaction include the use of hypervalent iodine(III) compounds as catalysts. cas.cn This catalytic approach allows the fluorination to proceed under milder conditions (25–60 °C) and with a broader substrate scope, potentially offering a more efficient and safer alternative to the high temperatures often required for the thermal decomposition of diazonium salts. cas.cn

Table 2: Key Steps in the Diazotization-Fluorination of an Aminopyridine N-Oxide

Step Reaction Reagents Intermediate/Product
1 Diazotization NaNO₂, acid (e.g., HBF₄, HF) Pyridine N-oxide diazonium salt

Table 3: List of Mentioned Compounds

Compound Name
This compound
2-Bromo-5-aminopyridine
2-Bromo-5-fluoropyridine
Pyridine N-oxide
2-aminopyridine 1-oxide
4-aminopyridine 1-oxide
2,5-dihalopyridine 1-oxide
2-bromo-5-aminopyridine 1-oxide
Fluorobenzene

Advanced Mechanistic Investigations and Reactivity of 2 Bromo 5 Fluoropyridine 1 Oxide Scaffolds

Intrinsic Reactivity Patterns of the Pyridine (B92270) N-Oxide Moiety

The pyridine N-oxide moiety exhibits a rich and varied reactivity profile, serving as a versatile handle for the introduction of functional groups onto the pyridine ring. The presence of the N-oxide bond significantly modifies the electron distribution within the aromatic system, rendering the ring more susceptible to both nucleophilic and electrophilic attack at specific positions. bhu.ac.inchemtube3d.comyoutube.com

Deoxygenation Pathways and Their Synthetic Utility

The removal of the oxygen atom from the pyridine N-oxide, or deoxygenation, is a crucial step in many synthetic sequences, restoring the parent pyridine structure after the N-oxide has served its purpose in directing functionalization. bhu.ac.inwikipedia.org A variety of methods have been developed for this transformation, ranging from classical stoichiometric reagents to modern catalytic systems.

Historically, reagents like phosphorus trichloride (B1173362) have been employed for deoxygenation. nih.gov However, the demand for milder and more selective methods has led to the development of numerous alternatives. For instance, palladium-catalyzed deoxygenation using trialkylamines as transfer oxidants offers a chemoselective approach, tolerating a range of functional groups. organic-chemistry.org Photocatalytic methods using rhenium complexes have also emerged as an efficient means of deoxygenating pyridine N-oxides under ambient conditions. nih.govchemrxiv.org Furthermore, sustainable methods utilizing iodide and formic acid provide an environmentally benign option for this transformation. rsc.org

The synthetic utility of deoxygenation is vast. It allows for the initial activation of the pyridine ring by N-oxidation to facilitate desired substitutions, followed by the removal of the activating group to yield the final functionalized pyridine. bhu.ac.inwikipedia.org This strategy is particularly valuable for the synthesis of substituted pyridines that are not readily accessible through direct functionalization of the parent heterocycle. rsc.org

Table 1: Selected Reagents for the Deoxygenation of Pyridine N-Oxides

Reagent/System Key Features Reference(s)
Phosphorus Trichloride (PCl₃) Classical, effective reagent. nih.gov
Palladium Acetate/dppf Catalytic, chemoselective, tolerates various functional groups. organic-chemistry.org
Rhenium Photocatalysts Mild, ambient temperature conditions. nih.govchemrxiv.org
Iodide/Formic Acid Sustainable, metal-free. rsc.org

Nucleophilic Activation and Electrophilic Substitution Pathways

The N-oxide group profoundly influences the electronic character of the pyridine ring, making it more susceptible to both nucleophilic and electrophilic attack. The oxygen atom can donate electron density into the ring through resonance, activating the 2- and 4-positions towards electrophilic substitution. bhu.ac.inquimicaorganica.org Conversely, the inductive electron-withdrawing effect of the N-oxide group, coupled with its ability to act as a leaving group upon activation, facilitates nucleophilic substitution at the same positions. chemtube3d.comacs.orgscripps.edu

Nucleophilic Activation: Pyridine N-oxides can be activated by various electrophilic reagents, such as phosphorus oxychloride (POCl₃) or acetic anhydride (B1165640), rendering the 2- and 4-positions highly electrophilic. wikipedia.orgstackexchange.com This activation allows for the addition of a wide range of nucleophiles. acs.org For example, treatment with POCl₃ can lead to the formation of 2- and 4-chloropyridines. wikipedia.org This reactivity provides a powerful tool for the introduction of various substituents onto the pyridine core. A one-pot procedure using the phosphonium (B103445) salt PyBroP has been developed for the facile synthesis of 2-substituted pyridines from the corresponding N-oxides. acs.org

Electrophilic Substitution: The increased electron density at the 2- and 4-positions of the pyridine N-oxide ring makes it more reactive towards electrophiles than pyridine itself. bhu.ac.inquimicaorganica.org This allows for electrophilic substitution reactions, such as nitration, to occur under milder conditions and with greater regioselectivity, primarily at the 4-position. bhu.ac.inyoutube.comrsc.org Following the substitution, the N-oxide can be deoxygenated to yield the corresponding 4-substituted pyridine. bhu.ac.in

Table 2: Reactivity of Pyridine N-Oxide Towards Nucleophiles and Electrophiles

Reaction Type Position(s) of Attack Activating/Directing Influence of N-Oxide Typical Reagents
Nucleophilic Substitution 2- and 4- Inductive withdrawal, leaving group potential. POCl₃, Acetic Anhydride, PyBroP wikipedia.orgacs.orgstackexchange.com

O-Functionalization and Rearrangement Dynamics (e.g., Allyloxypyridine N-oxide Rearrangement)

The oxygen atom of the pyridine N-oxide is itself a nucleophilic center and can be functionalized with various electrophiles. youtube.com This O-functionalization can lead to the formation of intermediates that undergo subsequent rearrangements, providing access to novel heterocyclic structures.

A notable example is the thermal rearrangement of 2-allyloxypyridine (B1265830) N-oxides. rsc.orgarkat-usa.org This reaction proceeds through concerted organic-chemistry.orgquimicaorganica.org and acs.orgacs.org sigmatropic rearrangements, leading to the formation of N-allyloxy-2-pyridones and 3-allyl-N-hydroxy-2-pyridones, respectively. arkat-usa.org These rearrangements are regiospecific and highlight the dynamic nature of O-functionalized pyridine N-oxide derivatives. rsc.org It is important to note that this differs from the Boekelheide reaction, which involves a acs.orgacs.org sigmatropic rearrangement of an N-oxide with an α-methyl group treated with acetic anhydride. stackexchange.com

Halogen-Directed Reactivity in 2-Bromo-5-fluoropyridine (B41290) 1-oxide Derivatives

Selective Cross-Coupling Reaction Methodologies (e.g., Suzuki, Stille, Sonogashira Coupling)

The bromine atom at the 2-position of 2-bromo-5-fluoropyridine 1-oxide serves as a versatile handle for the formation of new carbon-carbon bonds through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.

Suzuki Coupling: The Suzuki-Miyaura coupling reaction, which involves the coupling of an organoboron reagent with a halide, is a powerful tool for forming biaryl linkages. nih.govresearchgate.netlibretexts.org 2-Bromopyridine derivatives are effective substrates in Suzuki reactions, and protocols have been developed for the efficient coupling of these compounds with a variety of arylboronic acids. researchgate.net The N-oxide moiety can act as a directing group in some instances, influencing the outcome of the reaction. nih.gov

Stille Coupling: While not as extensively detailed in the provided search results for this specific scaffold, the Stille reaction, which couples an organotin compound with a halide, is another standard method for C-C bond formation and would be a viable strategy for the functionalization of this compound.

Sonogashira Coupling: The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. scirp.orgwikipedia.orgorganic-chemistry.org This reaction is widely used to synthesize alkynyl-substituted aromatic compounds. scirp.orgscirp.org 2-Bromopyridines are known to undergo Sonogashira coupling with terminal alkynes in the presence of a palladium catalyst and a copper(I) cocatalyst. scirp.orgresearchgate.net This methodology provides a direct route to 2-alkynyl-5-fluoropyridine 1-oxides, which are valuable precursors for further transformations.

Table 3: Cross-Coupling Reactions of this compound

Coupling Reaction Coupling Partner Key Catalyst System Resulting Bond
Suzuki Arylboronic acid Palladium catalyst (e.g., Pd(OAc)₂) C(sp²) - C(sp²)
Stille Organotin reagent Palladium catalyst C(sp²) - C(sp²)

Elimination-Addition Mechanisms Involving Pyridyne N-Oxide Intermediates

The generation of highly reactive aryne intermediates from haloarenes is a well-established strategy for the synthesis of substituted aromatic compounds. In the context of pyridine N-oxides, the corresponding pyridyne N-oxide intermediates can be generated from dihalopyridine N-oxides or from activated halopyridine N-oxides.

While direct evidence for the generation of a pyridyne N-oxide specifically from this compound was not found in the initial search, the general principle of elimination-addition mechanisms in pyridine systems is relevant. Triflic anhydride has been shown to activate pyridine N-oxides towards nucleophilic addition, which is followed by elimination and rearomatization, a process that can involve pyridyne-like intermediates. mdpi.com These highly reactive species can then be trapped by a variety of nucleophiles, leading to the formation of substituted pyridines that would be difficult to access through other means.

Photochemical and Radical-Mediated Transformations

The photochemical behavior of pyridine N-oxides is distinct from that of their parent pyridines. The N-oxide bond is relatively weak and can be cleaved under photochemical conditions to generate a variety of reactive intermediates.

While direct photochemical studies on this compound are not extensively documented, the generation of pyridyl radicals from related halopyridine N-oxides provides a strong precedent for its expected reactivity. The photolysis of pyridine N-oxides, particularly in the presence of sensitizers or under specific wavelengths of light, can induce homolytic cleavage of the C-Br bond. The N-oxide functional group can influence the stability and subsequent reactivity of the resulting pyridyl radical.

For instance, the photolysis of halopyridines can lead to the formation of pyridyl radicals, which can then participate in a variety of transformations, including hydrogen atom abstraction, addition to multiple bonds, and cyclization reactions. The presence of the fluorine atom at the 5-position of this compound would be expected to influence the electrophilicity of the generated pyridyl radical.

Pyridine N-oxides are known to form electron donor-acceptor (EDA) complexes with a variety of electron-rich compounds. These complexes, upon photoexcitation, can undergo single electron transfer (SET) to generate a radical ion pair, which can then proceed through various reaction pathways. For example, the interaction of a pyridine N-oxide with an alkene can lead to the formation of an EDA complex. Photoirradiation of this complex can result in the formation of a pyridyl radical and an alkene radical cation, which can then combine to form a new C-C bond.

The electron-withdrawing nature of the bromine and fluorine atoms in this compound would enhance its electron-accepting properties, making it a good candidate for forming EDA complexes with suitable electron donors. The subsequent photochemical activation of such a complex could open pathways for novel functionalization reactions.

Pyridine N-oxides have emerged as effective catalysts in hydrogen atom transfer (HAT) reactions. In these processes, the N-oxide is typically activated by an appropriate reagent, such as a metal complex or a strong acid, to generate a more potent HAT agent. This activated species can then abstract a hydrogen atom from a substrate, generating a substrate-centered radical that can undergo further desired transformations.

While the direct use of this compound as a HAT catalyst is not well-documented, its structural features suggest potential applicability. The electronic properties of the pyridine ring, modulated by the bromo and fluoro substituents, could influence the efficacy and selectivity of the HAT process. Research in this area is ongoing and holds promise for the development of new catalytic systems based on functionalized pyridine N-oxides.

Spectroscopic Characterization Techniques in Chemical Research

Vibrational Spectroscopy for Structural Elucidation (Fourier Transform Infrared (FT-IR), Fourier Transform Raman (FT-Raman))

Vibrational spectroscopy, encompassing both FT-IR and FT-Raman techniques, provides a detailed fingerprint of a molecule by probing its vibrational modes. These methods are instrumental in identifying functional groups and elucidating the structural framework of a compound. For pyridine (B92270) derivatives, characteristic vibrational frequencies associated with the pyridine ring, as well as substituents, are meticulously analyzed.

In the study of pyridine N-oxides, the N-O stretching vibration is a key diagnostic feature. Typically, this vibration appears as a strong band in the FT-IR spectrum, and its precise frequency can be influenced by the electronic effects of other substituents on the pyridine ring. For halogenated pyridines, the carbon-halogen stretching and bending vibrations also give rise to characteristic bands, typically in the lower frequency region of the spectrum.

While specific experimental FT-IR and FT-Raman data for 2-bromo-5-fluoropyridine (B41290) 1-oxide are not extensively detailed in the public domain, analysis of related compounds such as 5-bromo-2-nitropyridine (B47719) and various amino-chloropyridines provides a basis for expected spectral features. core.ac.uknih.gov For instance, studies on 5-bromo-2-nitropyridine have utilized density functional theory (DFT) calculations to assign vibrational modes, a common practice to support experimental findings. nih.gov The C-Br stretching vibration in bromopyridines is typically observed in the region of 600-500 cm⁻¹. The C-F stretching vibration is expected at a higher frequency, generally in the 1300-1200 cm⁻¹ range. The aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while ring stretching vibrations usually appear in the 1600-1400 cm⁻¹ region.

Table 1: Expected Vibrational Frequencies for 2-Bromo-5-fluoropyridine 1-oxide

Vibrational Mode Expected Frequency Range (cm⁻¹) Technique
Aromatic C-H Stretch> 3000FT-IR, FT-Raman
Pyridine Ring Stretch1600 - 1400FT-IR, FT-Raman
N-O Stretch~1250FT-IR
C-F Stretch1300 - 1200FT-IR
C-Br Stretch600 - 500FT-IR, FT-Raman

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis (¹H NMR, ¹³C NMR, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule and for probing the environment of other NMR-active nuclei, such as ¹⁹F.

¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for the three aromatic protons on the pyridine ring. The chemical shifts and coupling patterns of these protons are influenced by the deshielding effect of the N-oxide group and the electronegative fluorine and bromine atoms. The relative positions of the substituents will dictate the multiplicity of the signals due to spin-spin coupling between adjacent protons.

¹³C NMR: The carbon NMR spectrum provides information on all the carbon atoms in the molecule. In this compound, five signals are expected for the pyridine ring carbons. The chemical shifts of these carbons are significantly affected by the attached substituents. The carbon attached to the bromine (C2) and the carbon attached to the fluorine (C5) would exhibit characteristic chemical shifts. Furthermore, the carbon atoms will show coupling to the ¹⁹F nucleus, resulting in splitting of the signals, which provides valuable connectivity information. Studies on fluoropyridines have extensively documented these C-F coupling constants. acs.org

¹⁹F NMR: As the compound contains a fluorine atom, ¹⁹F NMR spectroscopy is a highly sensitive and informative technique. A single resonance would be expected in the ¹⁹F NMR spectrum, and its chemical shift would be characteristic of a fluorine atom attached to a pyridine ring. This technique is particularly useful for confirming the presence and electronic environment of the fluorine substituent.

While specific spectral data for this compound is noted as available from some commercial suppliers, it is not publicly disseminated in research literature. bldpharm.com However, extensive NMR data is available for the parent compound, 2-bromo-5-fluoropyridine, which can serve as a reference. chemicalbook.com

Table 2: Predicted NMR Data for this compound

Nucleus Expected Chemical Shift Range (ppm) Key Features
¹H7.0 - 8.5Three distinct aromatic proton signals with spin-spin coupling.
¹³C110 - 160Five signals for the pyridine ring carbons, with C-F coupling observed.
¹⁹FVaries (relative to standard)A single resonance, confirming the presence of fluorine.

Mass Spectrometry for Molecular Identification and Degradation Product Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation patterns. For this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (191.99 g/mol ). bldpharm.com The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (due to the isotopes ⁷⁹Br and ⁸¹Br).

Fragmentation of the molecular ion in the mass spectrometer can provide structural information. Common fragmentation pathways for pyridine N-oxides involve the loss of the oxygen atom. Further fragmentation could involve the loss of the bromine atom or other ring fragments. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion, which can be used to confirm the elemental composition of the molecule.

Mass spectrometry is also an invaluable tool for identifying potential degradation products of a compound. By analyzing the mass spectra of a sample over time or after exposure to certain conditions, new peaks corresponding to degradation products can be identified. The fragmentation patterns of these new peaks can then be used to propose structures for the degradation products.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides definitive information about bond lengths, bond angles, and intermolecular interactions.

Table 3: Hypothetical Crystallographic Data for this compound

Parameter Expected Value/Information
Crystal SystemTo be determined
Space GroupTo be determined
Unit Cell Dimensionsa, b, c, α, β, γ to be determined
Bond Lengths (Å)C-C, C-N, N-O, C-Br, C-F
Bond Angles (°)Angles within the pyridine ring and involving substituents
Intermolecular InteractionsPresence of hydrogen bonds, halogen bonds, π-π stacking

Electronic Absorption and Emission Spectroscopy (UV-Vis Spectroscopy)

UV-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum provides information about the conjugated system and the presence of chromophores.

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the pyridine N-oxide chromophore. The positions and intensities of these bands (λmax) are influenced by the substituents on the pyridine ring. The bromine and fluorine atoms, as well as the N-oxide group, can act as auxochromes, causing shifts in the absorption maxima compared to unsubstituted pyridine. While specific UV-Vis data for this compound is not widely published, data for 2-fluoropyridine (B1216828) is available and shows characteristic absorptions. spectrabase.com This information can be used as a starting point for predicting the spectral features of the title compound.

Computational Chemistry and Theoretical Modeling Studies of 2 Bromo 5 Fluoropyridine 1 Oxide

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the molecular and electronic properties of 2-Bromo-5-fluoropyridine (B41290) 1-oxide. These methods provide a detailed picture of the molecule's geometry, vibrational modes, and the distribution of its electrons.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. While specific DFT studies on 2-Bromo-5-fluoropyridine 1-oxide are not extensively documented in publicly available literature, valuable insights can be drawn from studies on the closely related compound, 2-fluoro-5-bromopyridine. sioc-journal.cn

For 2-fluoro-5-bromopyridine, geometry optimization and vibrational frequency calculations have been performed using the B3LYP method with a 6-311++G(2df, 2pd) basis set. sioc-journal.cn The optimized geometry provides the most stable arrangement of the atoms in the molecule, predicting bond lengths and angles. The introduction of the 1-oxide functional group is expected to primarily influence the geometry of the pyridine (B92270) ring. The N-O bond will introduce a new set of geometric parameters, and the electronic effects of the oxygen atom will likely cause slight adjustments in the bond lengths and angles within the pyridine ring compared to the non-oxidized parent compound.

Vibrational frequency calculations predict the infrared and Raman spectra of the molecule. For 2-fluoro-5-bromopyridine, a scaled quantum mechanical force field has been used to improve the accuracy of the calculated frequencies, resulting in a root-mean-squares deviation of 24 cm⁻¹ from experimental values. sioc-journal.cn The assignment of these vibrational modes is aided by potential energy distribution (PED) analysis. sioc-journal.cn For this compound, the N-O stretching vibration would be a key additional feature in its vibrational spectrum, typically appearing in the range of 1200-1300 cm⁻¹.

Table 1: Representative Calculated Vibrational Frequencies for Related Pyridine Derivatives (Note: Data for illustrative purposes based on typical ranges for similar functional groups)

Vibrational ModeTypical Frequency Range (cm⁻¹)
C-H stretching3000-3100
C-C/C-N ring stretching1400-1600
N-O stretching1200-1300
C-F stretching1000-1360 ajchem-a.com
C-Br stretching500-600
Ring bending/deformationBelow 1000

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. researchgate.net The energy of the HOMO is related to the ionization potential (the ability to donate an electron), while the LUMO energy relates to the electron affinity (the ability to accept an electron). ijarset.com The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. irjweb.com

From the HOMO and LUMO energies, several chemical descriptors can be calculated:

Electronegativity (χ): A measure of an atom's ability to attract shared electrons. It can be estimated as χ ≈ (ELUMO + EHOMO) / 2. ijarset.com

Chemical Potential (μ): The negative of electronegativity, μ = -χ. researchgate.net

Global Hardness (η): A measure of resistance to change in electron distribution. It is approximated as η ≈ (ELUMO - EHOMO) / 2. ijarset.com

Global Softness (S): The reciprocal of global hardness, S = 1 / η. researchgate.net

While specific HOMO-LUMO data for this compound is not available, studies on similar molecules like 2-Amino-3-bromo-5-nitropyridine have shown how these parameters are calculated and interpreted. researchgate.net The introduction of the N-oxide group, being electron-withdrawing, is expected to lower the energy of both the HOMO and LUMO compared to the parent 2-Bromo-5-fluoropyridine. This would likely increase the electronegativity and global hardness of the molecule.

Table 2: Conceptual Global Reactivity Descriptors (Note: These are conceptual values and would need to be calculated for the specific molecule)

DescriptorFormulaSignificance
Electronegativity (χ)(ELUMO + EHOMO) / 2Electron attracting power
Chemical Potential (μ)-(ELUMO + EHOMO) / 2Electron escaping tendency
Global Hardness (η)(ELUMO - EHOMO) / 2Resistance to charge transfer
Global Softness (S)1 / ηEase of charge transfer

Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) analyses provide deeper insights into the electron density distribution and the nature of chemical bonds within a molecule.

QTAIM analysis, developed by Richard Bader, defines atoms and chemical bonds based on the topology of the electron density. This method can characterize the nature of atomic interactions, distinguishing between shared (covalent) and closed-shell (ionic, van der Waals) interactions. In this compound, QTAIM would provide a quantitative measure of the covalent and ionic character of the various bonds, including the C-Br, C-F, and N-O bonds. The electron density at the bond critical points would offer a measure of bond strength.

Mechanistic Insights from Computational Simulations

Computational simulations are invaluable for elucidating reaction mechanisms, providing information on the energetics and structures of transition states and intermediates that are often difficult to study experimentally.

For this compound, computational studies could map the potential energy surface for various reactions, such as nucleophilic aromatic substitution. The fluorine atom at the 5-position and the bromine atom at the 2-position are potential sites for substitution. The N-oxide group generally directs nucleophilic attack to the 2- and 4-positions of the pyridine ring.

Transition state analysis would involve locating the saddle points on the potential energy surface that connect reactants to products. The geometry and vibrational frequencies of the transition state are calculated, with the single imaginary frequency corresponding to the motion along the reaction coordinate. This analysis would be crucial for understanding the regioselectivity of nucleophilic substitution reactions involving this molecule.

For reactions of this compound, such as a nucleophilic substitution, the energy profile would show the formation of a Meisenheimer-like intermediate. The relative stability of the intermediates formed by attack at different positions on the pyridine ring would further explain the observed regioselectivity. For instance, the electron-withdrawing nature of the N-oxide and the halogen substituents would influence the stability of these intermediates.

Theoretical Exploration of Electronic and Optical Properties

The introduction of a bromine atom and a fluorine atom at the 2- and 5-positions of the pyridine 1-oxide ring, respectively, is expected to significantly influence its electronic and optical characteristics. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for dissecting these influences.

Non-Linear Optical (NLO) Material Design and Prediction

Pyridine N-oxides are known to possess significant non-linear optical (NLO) properties due to the charge separation inherent in the N-O bond, which creates a substantial dipole moment. The electronic properties of substituted pyridine N-oxides, which are crucial for NLO activity, have been the subject of theoretical investigations. researchgate.net The presence of both an electron-withdrawing fluorine atom and a heavier halogen in bromine on the pyridine ring of this compound suggests a complex interplay of electronic effects that could modulate its NLO response.

Theoretical calculations on similar molecules, such as 2-Amino-3-bromo-5-nitropyridine, have demonstrated that the presence of donor and acceptor groups can lead to a high first hyperpolarizability (β), a key indicator of second-order NLO activity. researchgate.net For this compound, the N-oxide group acts as a strong electron-donating group, while the halogen substituents can also influence charge distribution through inductive and resonance effects.

A hypothetical computational study of this compound would likely involve the calculation of the following parameters to assess its NLO potential:

NLO PropertyDescriptionTheoretical Significance
Dipole Moment (µ)A measure of the separation of positive and negative charges in a molecule.A large ground-state dipole moment is often associated with significant NLO properties.
Polarizability (α)The ease with which the electron cloud of a molecule can be distorted by an external electric field.Contributes to the linear optical response and is a component of the hyperpolarizability.
First Hyperpolarizability (β)A measure of the second-order NLO response of a molecule.A high β value is a primary indicator of a molecule's potential for applications in frequency doubling and other second-order NLO phenomena.

The strategic placement of the bromo and fluoro substituents could potentially enhance the NLO properties by creating a more asymmetric electron distribution within the π-system of the pyridine ring.

Intermolecular Interactions and Complexation Modeling

The N-oxide group is a strong hydrogen bond acceptor, and this capability is central to the intermolecular interactions of pyridine N-oxides. Furthermore, the presence of a bromine atom introduces the possibility of halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in crystal engineering and supramolecular chemistry.

Computational modeling of this compound would allow for a detailed analysis of its potential intermolecular interactions. Studies on other halogenated compounds have shown that halogen bonds can be highly directional and comparable in strength to conventional hydrogen bonds. rsc.org In the case of this compound, the bromine atom could act as a halogen bond donor, interacting with Lewis bases.

The complexation of pyridine N-oxides with various molecules and ions has been a subject of both experimental and theoretical interest. rsc.orgrsc.org For this compound, computational models could predict the geometry and energetics of complex formation.

A theoretical investigation into the intermolecular interactions of this compound would typically involve the following analyses:

Type of InteractionKey Atoms InvolvedSignificance in Complexation
Hydrogen BondingN-oxide oxygen as an acceptor; potential hydrogen donors from other molecules.Plays a crucial role in determining crystal packing and the formation of co-crystals.
Halogen BondingBromine atom as a donor; Lewis basic sites on other molecules as acceptors.Contributes to the directional organization of molecules in the solid state and can be exploited in the design of novel materials.
π-π StackingThe aromatic pyridine rings.Influences the packing of molecules in crystals and can affect electronic properties.

Computational analyses such as Atoms in Molecules (AIM) theory and Natural Bond Orbital (NBO) analysis could provide deeper insights into the nature and strength of these interactions. nih.gov Modeling the complexation of this compound with other molecules would be crucial for understanding its behavior in different chemical environments and for the rational design of new functional materials.

Applications in Advanced Organic Synthesis and Materials Science Research

Chemical Building Blocks for Pharmaceutical and Agrochemical Development

There is a lack of specific published research detailing the use of 2-Bromo-5-fluoropyridine (B41290) 1-oxide as a direct building block for the development of pharmaceuticals or agrochemicals.

Synthesis of Precursors to Biologically Active Heterocycles

No specific examples have been found in the scientific literature demonstrating the synthesis of precursors to biologically active heterocycles using 2-Bromo-5-fluoropyridine 1-oxide.

Stereoselective Transformations for Enantiomerically Enriched Compounds

There is no available research that documents the use of this compound in stereoselective transformations to produce enantiomerically enriched compounds.

Ligands and Organocatalysts in Asymmetric Transformations

While chiral pyridine (B92270) N-oxides are a recognized class of ligands and organocatalysts, there is no specific information on the application of this compound or its derivatives in this context.

Chiral Pyridine N-Oxides as Ligands for Metal Catalysis

No studies have been identified that report the synthesis of chiral ligands derived from this compound for use in metal-catalyzed asymmetric reactions.

Organocatalytic Roles in Carbon-Carbon and Carbon-Heteroatom Bond Formation

The potential of this compound in organocatalysis, specifically in carbon-carbon and carbon-heteroatom bond formation, has not been explored in any published research to date.

Advanced Functional Materials Development

There is no information available regarding the application of this compound in the development of advanced functional materials.

Applications in Optoelectronics (e.g., Organic Light-Emitting Diodes (OLEDs), Fluorescent Dyes)

While direct applications of this compound in commercial OLEDs or as a standalone fluorescent dye are not extensively documented in publicly available research, its potential lies in its role as an intermediate for creating π-conjugated systems essential for optoelectronic materials. The pyridine N-oxide moiety can influence the electronic characteristics of a molecule, and the bromo and fluoro groups provide handles for further chemical modification to tune these properties. The synthesis of novel luminophores often involves the coupling of various aromatic and heterocyclic building blocks, a role for which this compound is structurally suited.

Building Blocks for Supramolecular Architectures

The construction of supramolecular architectures relies on non-covalent interactions such as hydrogen bonding, halogen bonding, and π-π stacking. Pyridine N-oxides are known to be excellent hydrogen bond acceptors. Furthermore, the bromine atom in this compound can act as a halogen bond donor, while the fluorinated pyridine ring can participate in various stacking interactions. These features make it a potentially useful component for the rational design of self-assembling molecular systems, crystal engineering, and the development of functional materials with ordered structures.

Diversification of Pyridine Scaffolds via Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. This compound is an ideal substrate for such transformations, allowing for the introduction of a wide array of functional groups onto the pyridine ring.

Palladium-Catalyzed C-H Functionalization of Pyridine N-Oxides

The pyridine N-oxide group is a well-established directing group for the palladium-catalyzed C-H functionalization of the pyridine ring at the C2 position. However, in this compound, this position is already occupied by a bromine atom. Research in this area would likely focus on the functionalization of other C-H bonds on the ring, a more challenging but potentially rewarding endeavor for creating highly substituted pyridine derivatives. The electronic effects of the bromo and fluoro substituents would play a crucial role in the regioselectivity of such reactions.

Suzuki-Miyaura and Other Metal-Catalyzed Cross-Couplings

The bromine atom at the C2 position of this compound is a prime site for metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms a new carbon-carbon bond by reacting an organoboron compound with a halide in the presence of a palladium catalyst, is a particularly powerful tool. This reaction would allow for the introduction of various aryl, heteroaryl, or alkyl groups at the C2 position, leading to a diverse range of substituted 5-fluoropyridine N-oxides.

Other important cross-coupling reactions that could be employed with this substrate include the Stille coupling (using organotin reagents), Sonogashira coupling (using terminal alkynes), Buchwald-Hartwig amination (forming carbon-nitrogen bonds), and Heck coupling (reacting with alkenes). The reactivity of the C-Br bond under different catalytic conditions allows for a high degree of synthetic flexibility.

Below is a table summarizing potential cross-coupling reactions with this compound:

Reaction Name Reagent Type Bond Formed Potential Product Class
Suzuki-MiyauraOrganoboronC-CBiaryls, Alkyl-substituted pyridines
StilleOrganotinC-CBiaryls, Vinyl-substituted pyridines
SonogashiraTerminal AlkyneC-C (alkynyl)Alkynylpyridines
Buchwald-HartwigAmineC-NAminopyridines
HeckAlkeneC-C (vinyl)Vinylpyridines

These reactions underscore the utility of this compound as a versatile platform for the synthesis of a wide array of functionalized pyridine N-oxides, which are themselves valuable precursors for pharmaceuticals, agrochemicals, and materials science.

Environmental Research Perspectives on Halogenated Pyridine N Oxides

Environmental Occurrence and Distribution Studies

Direct data on the environmental occurrence and distribution of 2-Bromo-5-fluoropyridine (B41290) 1-oxide is not currently available in scientific literature. However, the presence of pyridine (B92270) and its derivatives in the environment is well-documented, originating from various industrial activities, including manufacturing processes and as by-products of coal gasification. tandfonline.comwho.int Halogenated pyridines, in particular, can enter the environment through their use as pesticides and herbicides. researchgate.net

Given its synthetic nature, 2-Bromo-5-fluoropyridine 1-oxide would likely be found in industrial effluents or near sites of its manufacture or use. The water solubility of pyridine and its derivatives suggests a potential for transport through soil and into groundwater, posing a risk of contamination to aquatic ecosystems. who.int The presence of halogen atoms (bromine and fluorine) could influence its partitioning behavior in the environment, potentially leading to bioaccumulation in organisms, a characteristic observed with other halogenated organic compounds. nih.gov

Table 1: Environmental Occurrence of Related Pyridine Derivatives

CompoundEnvironmental MatrixReported ConcentrationReference
PyridineGroundwater0.82 - 53 µg/L who.int
PyridineIndoor Air (with cigarette smoke)up to 16 µg/m³ who.int
Halogenated AnisolesAtmospherePervasive, exceeding some POPs nih.gov
Polybrominated Diphenyl Ethers (PBDEs)Sewage Sludge (U.S.)10-100 times higher than Europe nih.gov

This table presents data for related compounds to infer the potential environmental presence of this compound.

Biodegradation Pathways and Microbial Metabolism of Pyridine N-Oxides

The biodegradation of pyridine and its derivatives has been the subject of numerous studies, revealing that various microorganisms, including bacteria and fungi, are capable of metabolizing these compounds. tandfonline.comresearchgate.netnih.govnih.govnih.gov The general mechanism for pyridine biodegradation often involves initial hydroxylation of the pyridine ring, followed by ring cleavage. tandfonline.com

The presence of halogens on the pyridine ring is known to significantly impact biodegradability. Halogenation generally makes the compound more recalcitrant to microbial attack. researchgate.net For this compound, the bromine and fluorine atoms would likely slow down the rate of biodegradation compared to unsubstituted pyridine N-oxide.

The N-oxide functional group can also influence microbial metabolism. Some microorganisms are capable of reducing pyridine N-oxides to the corresponding pyridines, which can then enter established pyridine degradation pathways. tandfonline.com The initial step in the degradation of this compound by a capable microorganism could therefore be its reduction to 2-bromo-5-fluoropyridine. Subsequently, the microbial consortium might employ mono- or dioxygenase enzymes to attack the aromatic ring, leading to the eventual breakdown of the molecule. researchgate.net

Abiotic Transformation Processes (e.g., Photochemical Degradation)

Abiotic processes, particularly photochemical degradation, are significant in determining the environmental fate of pyridine compounds. tandfonline.com Pyridine N-oxides are known to undergo photochemical reactions, primarily deoxygenation, upon exposure to ultraviolet (UV) radiation. nih.govnih.govrsc.org This process involves the cleavage of the N-O bond, leading to the formation of the corresponding pyridine.

For this compound, it is anticipated that it would undergo photochemical deoxygenation to yield 2-bromo-5-fluoropyridine. The quantum yield of this reaction, which is a measure of its efficiency, would be influenced by the specific substituents on the pyridine ring. Studies on other pyridine N-oxides have shown varying quantum yields for deoxygenation. nih.gov The presence of bromo and fluoro groups could affect the electronic properties of the molecule and thus its photochemical reactivity.

Table 2: Quantum Yields for Photochemical Deoxygenation of Related N-Oxides

CompoundQuantum Yield (ϕ)Reference
Pyridine N-oxide derivative (Piv-PQCNO)0.218 (in absence of substrate) rsc.org
3,6-Dichloropyridazine N-oxide (5a)0.221 nih.gov
Water-soluble pyridazine (B1198779) N-oxide (22)0.152 nih.gov
4-Benzoylpyridine N-oxide- nih.gov

This table provides quantum yield data for related N-oxide compounds to illustrate the potential photochemical reactivity of this compound.

Remediation Strategies for Halogenated Pyridine N-Oxide Contaminants

The remediation of sites contaminated with halogenated pyridines presents a challenge due to their persistence. Several strategies are being explored, focusing on the cleavage of the carbon-halogen bonds, which is often the rate-limiting step in their degradation.

Oxidative Degradation Processes

Advanced oxidation processes (AOPs) are a promising technology for the degradation of recalcitrant organic pollutants. These methods generate highly reactive hydroxyl radicals that can non-selectively oxidize a wide range of organic compounds. While specific studies on the oxidative degradation of this compound are lacking, research on other aromatic compounds suggests that AOPs could be effective. sigmaaldrich.cn The N-oxide group might also be susceptible to oxidative attack.

Nucleophilic Dehalogenation Strategies

Nucleophilic aromatic substitution (SNAr) is a key reaction for the dehalogenation of halopyridines. quimicaorganica.org The reactivity of halogens in SNAr reactions on the pyridine ring generally follows the order F > Cl > Br > I, although this can be influenced by the reaction conditions and the nucleophile. reddit.com In this compound, both the bromine and fluorine atoms are potential sites for nucleophilic attack.

The position of the halogen on the pyridine ring is crucial for its reactivity in SNAr reactions. Halogens at the 2- and 4-positions are generally more susceptible to nucleophilic attack than those at the 3- or 5-positions due to the ability of the nitrogen atom to stabilize the intermediate Meisenheimer complex. researchgate.net In this compound, the bromine atom is at the 2-position, making it a likely target for nucleophilic displacement. This offers a potential remediation strategy where a nucleophile could be used to replace the bromine atom, leading to a less toxic or more easily degradable compound. acs.org

Future Directions and Emerging Research Opportunities

Innovations in Green and Sustainable Synthetic Routes to Halogenated Pyridine (B92270) N-Oxides

The synthesis of halogenated pyridine N-oxides traditionally relies on methods that can involve harsh reagents and generate significant waste. The future of synthesizing compounds like 2-Bromo-5-fluoropyridine (B41290) 1-oxide lies in the development of greener and more sustainable methodologies.

Recent advancements in photocatalysis and alternative energy sources are paving the way for more environmentally benign synthetic protocols. For instance, the use of visible-light photoredox catalysis for the C-H functionalization of heterocycles is a rapidly growing field. nih.govnih.gov This approach offers a milder alternative to classical methods for introducing substituents onto the pyridine ring. The generation of pyridine N-oxy radicals through single-electron oxidation of pyridine N-oxides under photocatalytic conditions is a key strategy being explored for C(sp³)-H functionalizations. nih.gov

Furthermore, processes that utilize catalysts like maleic or phthalic anhydride (B1165640) for the oxidation of 2-halopyridines with hydrogen peroxide represent a step towards more sustainable industrial production. google.com The focus is on minimizing waste, reducing energy consumption, and utilizing less hazardous reagents. Future research will likely concentrate on adapting these general principles to the specific and efficient synthesis of 2-Bromo-5-fluoropyridine 1-oxide, potentially through flow chemistry setups that allow for safer handling of reactive intermediates and improved process control.

Advanced Spectroscopic and Computational Integration for Deeper Mechanistic Understanding

A thorough understanding of the structure, reactivity, and reaction mechanisms of this compound is crucial for its effective utilization. The integration of advanced spectroscopic techniques with computational chemistry offers a powerful approach to achieve this.

While specific spectroscopic data for this compound is not widely published, studies on related compounds like 2-bromo-5-methylpyridine (B20793) provide a framework for future investigations. Techniques such as Fourier-transform infrared (FTIR) and FT-Raman spectroscopy, combined with density functional theory (DFT) calculations, can be used to determine the vibrational frequencies, molecular geometry, and other electronic properties of the target molecule. Natural bond orbital (NBO) analysis and molecular electrostatic potential (MEP) maps can provide insights into the stability, charge distribution, and reactivity of the molecule. researchgate.net

Computational studies on pyridine N-oxides have been employed to calculate N-O bond dissociation enthalpies and to understand their aromatic character. mdpi.comnih.gov Such computational models can be applied to this compound to predict its reactivity and guide the design of new reactions. The combination of experimental spectroscopic data with high-level computational analysis will be instrumental in elucidating reaction intermediates and transition states, leading to a deeper mechanistic understanding of its chemistry.

Expanding the Scope of Catalytic Applications with Pyridine N-Oxides

Pyridine N-oxides have emerged as versatile players in the field of catalysis, acting as organocatalysts, ligands for metal catalysts, and even as photocatalysts themselves. researchgate.netacs.org The unique electronic properties of the N-oxide group, which can act as a strong electron-pair donor, are key to its catalytic activity. acs.org

Chiral pyridine N-oxides have shown significant promise as organocatalysts in a variety of asymmetric transformations. acs.org While this compound itself is not chiral, it can serve as a precursor for the synthesis of more complex, chiral catalysts. The bromine and fluorine substituents offer handles for further functionalization, allowing for the tuning of the steric and electronic properties of potential catalysts.

Recent research has highlighted the role of pyridine N-oxides in photoredox catalysis, where they can generate reactive radical species. nih.govacs.org This opens up new avenues for the development of novel catalytic cycles. Future work could explore the potential of this compound and its derivatives as catalysts or co-catalysts in a range of organic transformations, including C-H functionalization and cross-coupling reactions.

Development of Novel Materials with Tunable Properties from Halogenated Pyridine N-Oxide Scaffolds

The rigid, planar structure of the pyridine ring, combined with the strong hydrogen and halogen bond accepting capabilities of the N-oxide group, makes halogenated pyridine N-oxides attractive building blocks for the construction of novel materials. mdpi.comresearchgate.net

Crystal engineering with halogenated pyridine N-oxides has demonstrated their ability to form well-defined supramolecular architectures through halogen bonding. mdpi.comresearchgate.netrsc.org The ability of the N-oxide group to act as a polydentate acceptor for both halogen and hydrogen bonds allows for the creation of complex and robust crystal lattices. mdpi.comresearchgate.net By varying the substitution pattern on the pyridine ring, it is possible to tune the properties of the resulting materials, such as their crystal packing, melting point, and solubility.

The development of materials with interesting photophysical properties is another promising area. Pyridine N-oxide-BF2CF3 complexes, for example, have been shown to exhibit fluorescence in both solution and the solid state. researchgate.net The bromo and fluoro substituents on this compound could be exploited to modulate the electronic properties of such materials, potentially leading to new fluorescent probes or materials for optoelectronic applications.

Comprehensive Environmental Impact and Mitigation Research for Halogenated Pyridine N-Oxides

The increasing use of fluorinated and halogenated compounds in various applications necessitates a thorough understanding of their environmental fate and potential impact. ucd.ie While specific data on this compound is lacking, the general persistence of some organohalogen compounds in the environment is a known concern.

Future research must focus on assessing the biodegradability of halogenated pyridine N-oxides. Studies on the microbial degradation of fluorinated compounds suggest that the strong carbon-fluorine bond can make these molecules recalcitrant. ucd.ienih.govnih.gov However, the presence of other functional groups can provide a point of attack for microbial enzymes. mdpi.com Research into the metabolic pathways of microorganisms capable of degrading such compounds is crucial for developing bioremediation strategies.

Furthermore, efforts should be directed towards designing next-generation halogenated pyridine N-oxides with improved environmental profiles. This could involve incorporating functionalities that promote biodegradation or reduce toxicity. A life-cycle assessment approach, considering the environmental impact from synthesis to disposal, will be essential for the sustainable development and application of this class of compounds.

Q & A

Q. What are the optimal synthetic routes for preparing 2-bromo-5-fluoropyridine 1-oxide from its parent pyridine?

The oxidation of electron-deficient pyridines to N-oxides can be achieved using trifluoroacetic anhydride (TFAA) and hydrogen peroxide–urea complex (UHP). This method offers high efficiency and mild reaction conditions, with yields exceeding 80% for analogous substrates. Key steps include dissolving the parent pyridine (e.g., 2-bromo-5-fluoropyridine) in dichloromethane, adding TFAA and UHP sequentially, and stirring at room temperature for 12–24 hours. Purification via column chromatography typically isolates the N-oxide .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

Essential characterization methods include:

  • NMR Spectroscopy : 1H^{1}\text{H}- and 19F^{19}\text{F}-NMR to confirm substitution patterns and oxide formation.
  • Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H]+^+ peak at m/z 192.98).
  • Refractive Index and Density : Empirical values (e.g., density ~1.71 g/mL at 25°C) aid in quality control .
  • SMILES/InChI : Use Fc1ccc(Br)[n+]1O for structural validation in computational studies .

Q. What safety protocols are recommended for handling this compound?

  • Storage : Keep in a cool, dry place (<25°C) in tightly sealed amber glass containers to prevent photodegradation.
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.
  • Disposal : Follow hazardous waste guidelines (e.g., incineration for organic solids) as outlined in IMDG/IATA regulations for structurally similar N-oxides .

Advanced Research Questions

Q. How can this compound be functionalized via cross-coupling reactions?

The bromine substituent enables Suzuki or Negishi couplings for derivatization. For example:

  • Suzuki Coupling : React with aryl boronic acids (e.g., phenylboronic acid) using Pd(PPh3_3)4_4 as a catalyst, K2_2CO3_3 as a base, and DMF as solvent at 80°C for 12 hours.
  • Negishi Coupling : Treat with organozinc reagents (e.g., methylzinc bromide) under inert conditions with PdCl2_2(dppf) catalysis. Monitor regioselectivity using 19F^{19}\text{F}-NMR to track fluorine retention .

Q. How does the N-oxide moiety influence pharmacokinetic (PK) properties in preclinical studies?

In vivo murine studies of structurally related pyridine N-oxides show low blood-brain barrier penetration (brain:plasma ratio <0.1). To optimize PK profiles for CNS targets, consider:

  • Lipophilicity Modifications : Introduce polar groups (e.g., hydroxyl) to reduce logP.
  • Prodrug Strategies : Mask the N-oxide with ester groups to enhance absorption .

Q. What strategies address contradictory regioselectivity in cyclization reactions involving this compound?

Competing pathways (e.g., C-3 vs. C-4 attack in pyridyne intermediates) can arise due to steric and electronic effects. Mitigation approaches include:

  • Temperature Control : Lower temperatures (-78°C) favor kinetic control for C-3 selectivity.
  • Directing Groups : Install temporary groups (e.g., trimethylsilyl) to steer reactivity, as demonstrated in pyridyne cyclizations for alkaloid synthesis .

Q. How do structural analogs of this compound compare in catalytic applications?

Comparative studies of analogs like 4-bromo-2,3,5-trimethylpyridine 1-oxide reveal:

  • Electron-Withdrawing Effects : Fluorine and bromine enhance electrophilicity, improving catalytic activity in oxidation reactions.
  • Steric Hindrance : Bulkier substituents (e.g., methyl groups) reduce reaction rates in Pd-mediated couplings. Use Hammett constants (σ\sigma) to predict electronic effects .

Methodological Notes

  • Synthetic Optimization : Monitor reaction progress via TLC (silica gel, UV detection) and optimize solvent systems (e.g., EtOAc/hexane for chromatography) .
  • Data Contradictions : Discrepancies in reported yields may arise from trace moisture in UHP; ensure anhydrous conditions for reproducibility .
  • Advanced Characterization : Employ X-ray crystallography to resolve ambiguous stereoelectronic effects in N-oxide derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.